molecular formula C9H13BrN2O2S B1290231 5-Bromo-N,N-diethylpyridine-3-sulfonamide CAS No. 62009-37-4

5-Bromo-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B1290231
CAS No.: 62009-37-4
M. Wt: 293.18 g/mol
InChI Key: DMCLRSISAMTJLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethylpyridine-3-sulfonamide typically involves the bromination of N,N-diethylpyridine-3-sulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
  • 5-Bromo-N-ethylpyridine-3-sulfonamide
  • 2,3-Diamino-5-bromopyridine

Uniqueness

5-Bromo-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethyl groups on the sulfonamide nitrogen enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

5-bromo-N,N-diethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-3-12(4-2)15(13,14)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCLRSISAMTJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600631
Record name 5-Bromo-N,N-diethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-37-4
Record name 5-Bromo-N,N-diethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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